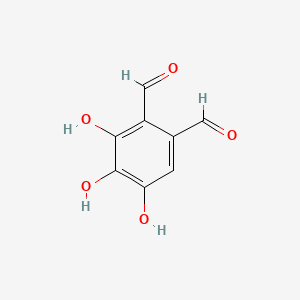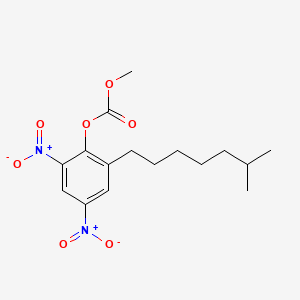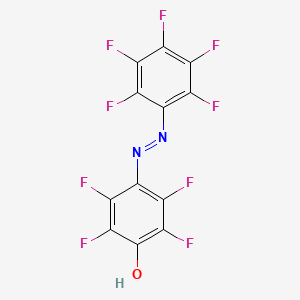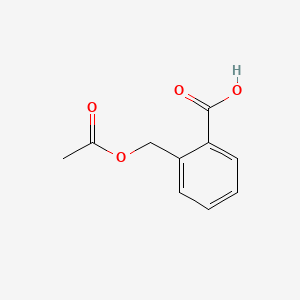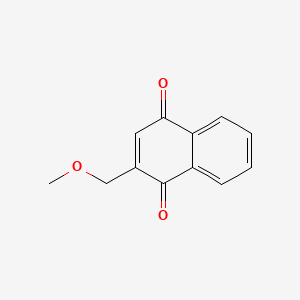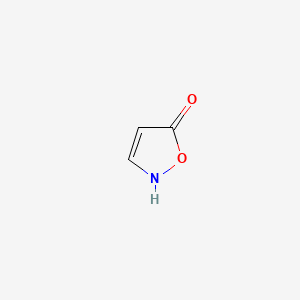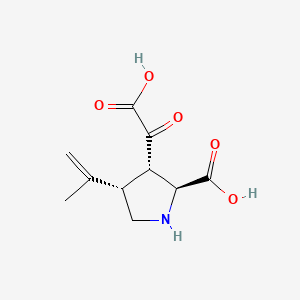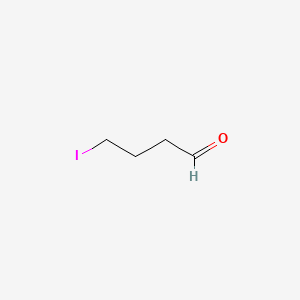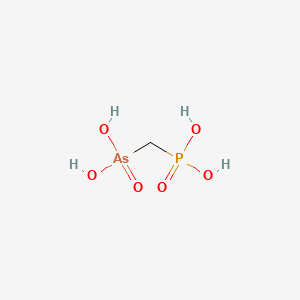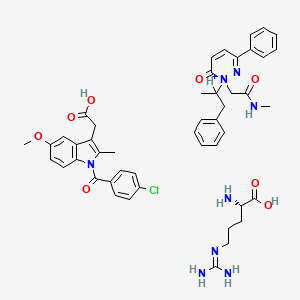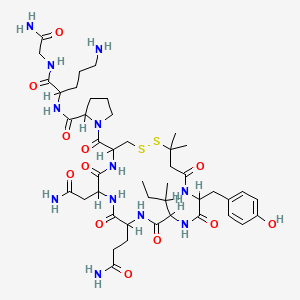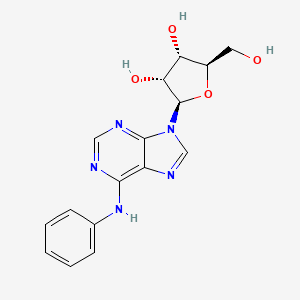
N6-Phenyladenosine
Vue d'ensemble
Description
N6-Phenyladenosine is a chemical compound that belongs to the class of adenosine analogs. It has been widely studied for its potential use as a research tool in various scientific fields.
Applications De Recherche Scientifique
1. Activity at Human Adenosine Receptors
N6-Phenyladenosine and its derivatives have been studied for their activity at human adenosine receptor subtypes. A series of phenyl-substituted N6-phenyladenosines and N6-phenyl-5′-N-ethylcarboxamidoadenosines were synthesized and tested. They displayed varying levels of activity, particularly at the A2B adenosine receptors, with some derivatives showing more potency than the standard N6-phenyladenosine. This research highlights the potential of N6-phenyladenosine derivatives in modulating adenosine receptor-mediated processes (de Zwart et al., 2000).
2. Discovery of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA
N6-Phenyladenosine-related modifications, such as N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), have been identified in mammalian mRNA. These modifications are derived from N6-methyladenosine (m6A) through oxidative RNA demethylation, pointing to dynamic modulation of RNA-protein interactions and potential implications in gene expression regulation (Fu et al., 2013).
3. Antitumor Effects on Human Colon Cancer Cells
N6-Isopentenyladenosine (i6A), a variant of N6-phenyladenosine, was found to inhibit proliferation and promote apoptosis in human colon cancer cells. It induced these effects by causing cell cycle arrest and activating apoptotic pathways, suggesting potential therapeutic applications in cancer treatment (Laezza et al., 2009).
4. RNA Modification and Plant Growth
N6-Isopentenyladenosine functions as an RNA modification in cytokines and a subset of tRNAs, influencing plant growth and differentiation. Research into artificial deprenylation of i6A in RNA offers insights into the roles of this modification in RNA biology, potentially impacting studies on plant development (Cheng et al., 2020).
5. Identifying RNA N6-methyladenosine Sites
The identification of RNA N6-methyladenosine (m6A) sites is crucial for understanding its role in various biological processes. Computational models, like iN6-Methyl (5-step), have been developed to detect these sites, highlighting the importance of N6-phenyladenosine-related modifications in RNA methylation and their potential impact on gene expression and other biological functions (Nazari et al., 2019).
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-24H,6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUUSJUORLECR-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017208 | |
| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N6-Phenyladenosine | |
CAS RN |
23589-16-4 | |
| Record name | N(6)-Phenyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



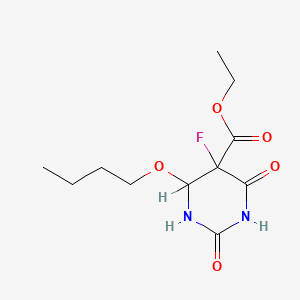
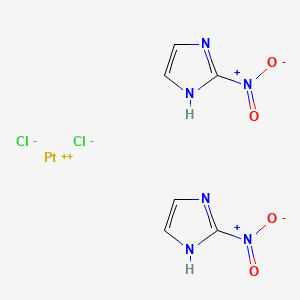
![1-[Benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1206905.png)
